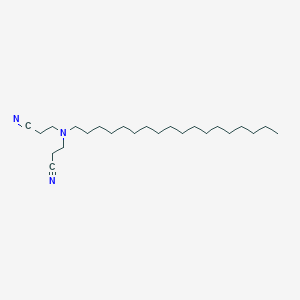
zinc;fluorobenzene;iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
zinc;fluorobenzene;iodide: is an organozinc compound with the molecular formula FC6H4ZnI . It is commonly used as a reagent in organic synthesis, particularly in cross-coupling reactions. This compound is known for its ability to form carbon-carbon bonds, making it a valuable tool in the synthesis of complex organic molecules .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: zinc;fluorobenzene;iodide can be synthesized through the reaction of 3-fluoroiodobenzene with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is typically carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods: In an industrial setting, the production of 3-fluorophenylzinc iodide involves the use of large-scale reactors and controlled environments to ensure the purity and yield of the product. The process may include additional purification steps such as distillation or recrystallization to obtain a high-quality reagent .
Analyse Chemischer Reaktionen
Types of Reactions: zinc;fluorobenzene;iodide primarily undergoes substitution reactions, particularly in the context of cross-coupling reactions such as the Suzuki-Miyaura coupling. This reaction involves the formation of a carbon-carbon bond between the 3-fluorophenyl group and another organic moiety .
Common Reagents and Conditions: The Suzuki-Miyaura coupling reaction typically requires a palladium catalyst, a base such as potassium carbonate, and a suitable solvent like THF. The reaction is carried out under mild conditions, often at room temperature or slightly elevated temperatures .
Major Products: The major products formed from the reactions involving 3-fluorophenylzinc iodide are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 3-fluorophenylzinc iodide is used as a reagent in the synthesis of complex organic molecules. Its ability to form carbon-carbon bonds makes it a valuable tool in the development of new synthetic methodologies .
Biology and Medicine: While specific biological and medicinal applications of 3-fluorophenylzinc iodide are less common, its derivatives and the compounds synthesized using it can have significant biological activity. These compounds may be explored for their potential therapeutic properties .
Industry: In the industrial sector, 3-fluorophenylzinc iodide is used in the production of fine chemicals, including pharmaceuticals and agrochemicals. Its role in cross-coupling reactions makes it an essential reagent for the large-scale synthesis of these products .
Wirkmechanismus
The mechanism of action of 3-fluorophenylzinc iodide in cross-coupling reactions involves the formation of a carbon-zinc bond, which then participates in the transmetalation step of the reaction. This step is facilitated by a palladium catalyst, which helps to transfer the organic group from the zinc reagent to the organic halide, forming a new carbon-carbon bond .
Vergleich Mit ähnlichen Verbindungen
- 2-Fluorophenylzinc iodide
- 4-Bromo-2-fluorophenylzinc iodide
- 4-Bromo-3-fluorophenylzinc iodide
Comparison: Compared to its analogs, 3-fluorophenylzinc iodide offers unique reactivity due to the position of the fluorine atom on the phenyl ring. This positional difference can influence the electronic properties of the compound, affecting its reactivity and the types of products formed in cross-coupling reactions .
Eigenschaften
Molekularformel |
C6H4FIZn |
|---|---|
Molekulargewicht |
287.4 g/mol |
IUPAC-Name |
zinc;fluorobenzene;iodide |
InChI |
InChI=1S/C6H4F.HI.Zn/c7-6-4-2-1-3-5-6;;/h1-2,4-5H;1H;/q-1;;+2/p-1 |
InChI-Schlüssel |
KXRVGYUTTUSSHQ-UHFFFAOYSA-M |
Kanonische SMILES |
C1=C[C-]=CC(=C1)F.[Zn+2].[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-[3-(4-Hydroxyphenyl)acryloylamino]-3-phenyl propionic acid methyl ester](/img/structure/B8432205.png)
![(S)-3-Chloro-N-((3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)methyl)-N-methylpropan-1-amine](/img/structure/B8432213.png)
![(3R,4S)-1-Boc-3-(hydroxymethyl)-4-[[(S)-1-phenylethyl]amino]piperidine](/img/structure/B8432219.png)






